molecular formula C42H26N6Na4O14S2 B14738582 7-(4-(Benzoylamino)phenylamino)-3-((4-((3-carboxy-4-hydroxyphenyl)azo)-2-carboxymethoxy-6-sulfonaphth-1-yl)azo)-4-hydroxy-2-naphthalenesulfonic acid, tetrasodium salt CAS No. 5905-21-5

7-(4-(Benzoylamino)phenylamino)-3-((4-((3-carboxy-4-hydroxyphenyl)azo)-2-carboxymethoxy-6-sulfonaphth-1-yl)azo)-4-hydroxy-2-naphthalenesulfonic acid, tetrasodium salt

Cat. No.: B14738582
CAS No.: 5905-21-5
M. Wt: 994.8 g/mol
InChI Key: CFJDEKXCGXGONW-UHFFFAOYSA-J
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Description

7-(4-(Benzoylamino)phenylamino)-3-((4-((3-carboxy-4-hydroxyphenyl)azo)-2-carboxymethoxy-6-sulfonaphth-1-yl)azo)-4-hydroxy-2-naphthalenesulfonic acid, tetrasodium salt is a complex organic compound. It is characterized by its multiple functional groups, including benzoylamino, phenylamino, carboxy, hydroxy, and sulfonic acid groups. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including:

    Formation of Benzoylamino Group: This step involves the reaction of aniline with benzoyl chloride under basic conditions to form benzoylamino.

    Azo Coupling Reaction: The formation of azo groups involves the reaction of diazonium salts with aromatic compounds. This step is crucial for introducing the azo linkages in the compound.

    Carboxylation and Hydroxylation:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and amino groups.

    Reduction: Reduction reactions can target the azo groups, converting them to amines.

    Substitution: Various substitution reactions can occur at the aromatic rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.

    Substitution Reagents: Halogens, nitro compounds, sulfonating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Employed in staining techniques for microscopy due to its azo groups.

    Medicine: Investigated for potential therapeutic applications due to its complex structure.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. The azo groups can participate in electron transfer reactions, while the sulfonic acid groups enhance solubility in aqueous environments. The benzoylamino and phenylamino groups can form hydrogen bonds and other interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Azo Dyes: Compounds with similar azo linkages used in dyeing processes.

    Sulfonated Aromatics: Compounds with sulfonic acid groups used in detergents and surfactants.

    Hydroxy Aromatics: Compounds with hydroxy groups used in antioxidants and pharmaceuticals.

Uniqueness

This compound is unique due to its combination of multiple functional groups, which confer a range of chemical properties and potential applications. Its structure allows for diverse interactions and reactions, making it valuable in various fields of research and industry.

Properties

CAS No.

5905-21-5

Molecular Formula

C42H26N6Na4O14S2

Molecular Weight

994.8 g/mol

IUPAC Name

tetrasodium;5-[[4-[[6-(4-benzamidoanilino)-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]-3-(carboxylatomethoxy)-7-sulfonatonaphthalen-1-yl]diazenyl]-2-hydroxybenzoate

InChI

InChI=1S/C42H30N6O14S2.4Na/c49-34-15-11-27(18-32(34)42(54)55)45-46-33-20-35(62-21-37(50)51)38(30-14-12-28(19-31(30)33)63(56,57)58)47-48-39-36(64(59,60)61)17-23-16-26(10-13-29(23)40(39)52)43-24-6-8-25(9-7-24)44-41(53)22-4-2-1-3-5-22;;;;/h1-20,43,49,52H,21H2,(H,44,53)(H,50,51)(H,54,55)(H,56,57,58)(H,59,60,61);;;;/q;4*+1/p-4

InChI Key

CFJDEKXCGXGONW-UHFFFAOYSA-J

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=CC4=CC(=C(C(=C4C=C3)O)N=NC5=C(C=C(C6=C5C=CC(=C6)S(=O)(=O)[O-])N=NC7=CC(=C(C=C7)O)C(=O)[O-])OCC(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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